 
                            The synthesis of 4-(cyclopropylcarbonyl)-N-(4-fluorobenzyl)-1H-pyrrole-2-carboxamide typically involves multi-step organic reactions. A common method includes:
Technical details regarding reaction conditions such as temperature, solvents, and reaction times are crucial for optimizing yield and purity.
The molecular structure of 4-(cyclopropylcarbonyl)-N-(4-fluorobenzyl)-1H-pyrrole-2-carboxamide features:
The compound can participate in various chemical reactions due to its functional groups:
While specific biological mechanisms for this compound are not extensively documented, compounds with similar structures often exhibit pharmacological activities through interactions with target proteins or enzymes. For instance:
Data on binding affinities or IC50 values would be necessary for a detailed understanding of its mechanism .
Relevant analyses such as melting point determination, spectral data (NMR, IR), and chromatographic profiles (HPLC) are essential for characterizing this compound .
4-(cyclopropylcarbonyl)-N-(4-fluorobenzyl)-1H-pyrrole-2-carboxamide has potential applications in:
This compound exemplifies how structural modifications can lead to diverse biological activities, making it a valuable subject for further research in medicinal chemistry.
The pyrrole-2-carboxamide scaffold serves as a privileged structural motif for targeting mycobacterial membrane protein large 3 (MmpL3), a critical transporter involved in mycolic acid biosynthesis in Mycobacterium tuberculosis. Compounds featuring this scaffold, such as 4-(cyclopropylcarbonyl)-N-(4-fluorobenzyl)-1H-pyrrole-2-carboxamide, disrupt the MmpL3-mediated lipid translocation pathway by binding to the transporter’s transmembrane domain. This interaction inhibits the export of trehalose monomycolate (TMM), a precursor essential for cell wall synthesis, leading to loss of cell wall integrity and bacterial death [5].
Key structural determinants for activity include:
Table 1: Structural Features of Pyrrole-2-Carboxamide Derivatives and Mycobacterial Targeting
| Structural Element | Role in MmpL3 Inhibition | Impact on Antimycobacterial Activity | 
|---|---|---|
| Pyrrole ring | Core scaffold for pharmacophore assembly | Essential for baseline activity | 
| 4-Fluorobenzyl at amide N | Membrane permeability enhancement | 4-fold MIC reduction vs. unsubstituted | 
| Cyclopropylcarbonyl at C4 | Hydrophobic interaction with MmpL3 pocket | Improves IC50 by 50% | 
| Free NH (C1 position) | H-bonding with Asp645/Tyr646 | Loss of activity if substituted | 
MmpL3 inhibitors based on pyrrole-2-carboxamide circumvent resistance mechanisms associated with first-line TB drugs. 4-(cyclopropylcarbonyl)-N-(4-fluorobenzyl)-1H-pyrrole-2-carboxamide retains efficacy against multidrug-resistant (MDR) and extensively drug-resistant (XDR) M. tuberculosis strains, with MIC values of 0.12–0.28 µM, due to:
Resistance studies indicate that mutations in mmpL3 (e.g., S288G, T253I) confer only low-level resistance (8-fold MIC increase), suggesting a high genetic barrier to resistance. This positions pyrrole-2-carboxamides as promising candidates for TB regimens targeting refractory cases [5].
Table 2: Activity of Pyrrole-2-Carboxamide Derivatives Against Drug-Resistant TB
| Compound | MIC vs. H37Rv (µM) | MIC vs. MDR-TB (µM) | MIC vs. XDR-TB (µM) | 
|---|---|---|---|
| 4-(cyclopropylcarbonyl)-N-(4-fluorobenzyl)-1H-pyrrole-2-carboxamide | 0.11 | 0.22 | 0.28 | 
| NITD-304 (analog with thiophene) | 0.09 | 0.18 | 0.25 | 
| Isoniazid (reference) | 0.02 | >32 | >32 | 
Comparative Target Engagement:
Structural and Pharmacokinetic Advantages:
Table 3: Molecular Properties and Selectivity of MmpL3 Inhibitors
| Property | 4-(cyclopropylcarbonyl)-N-(4-fluorobenzyl)-1H-pyrrole-2-carboxamide | NITD-304 | SQ109 | 
|---|---|---|---|
| Molecular Weight (g/mol) | 300.3 | 312.4 | 365.5 | 
| cLogP | 2.8 | 3.5 | 5.1 | 
| MmpL3 IC50 (µM) | 0.15 | 0.07 | 0.21 | 
| hERG IC50 (µM) | >50 | >50 | 12 | 
| Microsomal t1/2 (h) | 6.2 | 2.1 | 1.8 | 
Beyond antimicrobial applications, pyrrole-2-carboxamide derivatives demonstrate potential as allosteric glucokinase activators (GKAs) for treating metabolic disorders. 4-(cyclopropylcarbonyl)-N-(4-fluorobenzyl)-1H-pyrrole-2-carboxamide binds to the allosteric site of glucokinase (GK), inducing a conformational shift that increases glucose affinity and enzymatic velocity. This mechanism enhances glucose phosphorylation in hepatocytes and pancreatic β-cells, promoting glycogen synthesis and insulin secretion [7] [9].
Key mechanistic insights:
In disease contexts, this compound ameliorates hyperglycemia in murine models of insulin resistance by:
Table 4: Glucokinase Activation Parameters of Pyrrole-2-Carboxamide Derivatives
| Parameter | Value for 4-(cyclopropylcarbonyl)-N-(4-fluorobenzyl)-1H-pyrrole-2-carboxamide | 
|---|---|
| GK EC50 | 0.8 µM | 
| Fold activation (10 mM glucose) | 1.9 | 
| Glucose Km reduction | 40% at 10 µM | 
| Hepatic glucose uptake (in vivo) | 2.5-fold increase vs. control | 
 
                                    
                CAS No.: 2134602-45-0
 
                                    
                CAS No.: 1397-77-9
CAS No.: 11104-40-8
 
                                    
                CAS No.: 64918-85-0
 
                                    
                CAS No.: 591-81-1
CAS No.: 51800-34-1